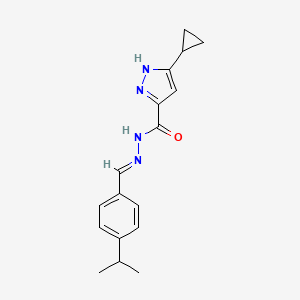![molecular formula C21H16Cl2N4O2S B11666676 4-Chloro-n-{3-[(3-chloro-4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11666676.png)
4-Chloro-n-{3-[(3-chloro-4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-CHLORO-N-{3-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoxaline core, chlorinated phenyl groups, and a sulfonamide moiety
Vorbereitungsmethoden
The synthesis of 4-CHLORO-N-{3-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions to form the quinoxaline ring.
Sulfonamide Formation: The final step involves the reaction of the chlorinated quinoxaline derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Chemischer Reaktionen
4-CHLORO-N-{3-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl rings, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium catalysts for coupling reactions), and temperature control to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
4-CHLORO-N-{3-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Biological Research: It is used as a tool compound to investigate cellular processes and signaling pathways, providing insights into the molecular mechanisms of action.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-CHLORO-N-{3-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoxaline core and sulfonamide moiety enable it to bind to active sites or allosteric sites of target proteins, modulating their activity. This binding can lead to inhibition or activation of the target, depending on the nature of the interaction. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-CHLORO-N-{3-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE include other quinoxaline derivatives and sulfonamide-containing molecules. Some examples are:
4-Chloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine: This compound shares the quinoxaline core and sulfonamide moiety but differs in the substitution pattern.
N-(3-Chloro-4-methylphenyl)-2-quinoxalinecarboxamide: This derivative has a similar quinoxaline structure but with a carboxamide group instead of a sulfonamide.
3-Chloro-4-methyl-N-(quinoxalin-2-yl)benzenesulfonamide: This compound is closely related, with variations in the positioning of the substituents.
The uniqueness of 4-CHLORO-N-{3-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C21H16Cl2N4O2S |
|---|---|
Molekulargewicht |
459.3 g/mol |
IUPAC-Name |
4-chloro-N-[3-(3-chloro-4-methylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16Cl2N4O2S/c1-13-6-9-15(12-17(13)23)24-20-21(26-19-5-3-2-4-18(19)25-20)27-30(28,29)16-10-7-14(22)8-11-16/h2-12H,1H3,(H,24,25)(H,26,27) |
InChI-Schlüssel |
XUHUQXAABISOAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyridine-4-carboxamide](/img/structure/B11666598.png)
![4-{[(4-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B11666603.png)
![2,6-dibromo-4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11666609.png)
![(5Z)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11666614.png)
![2-Chloro-6-fluoro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)benzamide](/img/structure/B11666620.png)
![3-bromo-5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666625.png)
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11666627.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11666631.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666634.png)

![N'-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11666650.png)
![6-{(2E)-2-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11666659.png)
![5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11666678.png)
